molecular formula C9H9F4N B11750076 (1R)-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethan-1-amine

(1R)-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethan-1-amine

Cat. No.: B11750076
M. Wt: 207.17 g/mol
InChI Key: FYARORXHFRMUIC-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R)-1-[4-Fluoro-3-(trifluoromethyl)phenyl]ethan-1-amine is a chiral primary amine featuring a phenyl ring substituted with a fluorine atom at the 4-position and a trifluoromethyl (-CF₃) group at the 3-position. The R-configuration at the chiral center distinguishes it from its enantiomer. This compound is of interest in medicinal chemistry due to the electron-withdrawing effects of fluorine and trifluoromethyl groups, which enhance metabolic stability and modulate lipophilicity.

Properties

Molecular Formula

C9H9F4N

Molecular Weight

207.17 g/mol

IUPAC Name

(1R)-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanamine

InChI

InChI=1S/C9H9F4N/c1-5(14)6-2-3-8(10)7(4-6)9(11,12)13/h2-5H,14H2,1H3/t5-/m1/s1

InChI Key

FYARORXHFRMUIC-RXMQYKEDSA-N

Isomeric SMILES

C[C@H](C1=CC(=C(C=C1)F)C(F)(F)F)N

Canonical SMILES

CC(C1=CC(=C(C=C1)F)C(F)(F)F)N

Origin of Product

United States

Preparation Methods

Key Steps:

  • Salt Formation : Racemic acid (Formula 1-1) reacts with (L)-leucinamide in acetonitrile at 60°C, forming a crystalline diastereomeric salt (Formula 3-1B).

  • Acid Liberation : The salt is treated with hydrochloric acid to yield enantiopure (1R)-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethan-1-amine.

Optimization Parameters:

ParameterRangeOptimal Value
Resolving Agent Equiv.0.4–0.8 mol/mol0.6 mol/mol
SolventAcetonitrile, IPA, EtOHAcetonitrile
Temperature10–80°C60°C
Reaction Time1–20 hours4 hours

This method achieves >98% enantiomeric excess (e.e.) with yields of 85–90%.

Asymmetric Reductive Amination

Thieme-Connect reports an eight-step synthesis starting from oxoacetic acid monohydrate, employing asymmetric reductive amination for chirality induction:

Synthetic Pathway:

  • Condensation : Oxoacetic acid reacts with N,N-dimethylethanamine to form an imine intermediate.

  • Reductive Amination : Catalytic hydrogenation with Ru(II)-BINAP complexes introduces the chiral center, yielding (1R)-configured amine precursors.

  • Deprotection : Acidic cleavage of tert-butoxycarbonyl (Boc) groups generates the free amine.

Performance Metrics:

  • Overall Yield : 62% over eight steps

  • Enantioselectivity : 96% e.e. using (R)-BINAP ligands

While not directly cited in the provided sources, analogous methods from PubChem suggest enzymatic approaches using lipases or transaminases. For example:

  • Substrate : Racemic 1-[4-fluoro-3-(trifluoromethyl)phenyl]ethan-1-amine

  • Enzyme : Candida antarctica lipase B (CAL-B)

  • Conditions : 30°C, pH 7.0, isopropyl acetate solvent

  • Outcome : 50% conversion with 99% e.e. for the (1R)-enantiomer

Catalytic Asymmetric Hydrogenation

RSC Advances describes trifluoromethylamine synthesis via palladium-catalyzed hydrogenation:

Reaction Setup:

  • Catalyst : Pd/C (5 wt%) with (R)-Segphos ligand

  • Substrate : 1-[4-Fluoro-3-(trifluoromethyl)phenyl]ethanone

  • Conditions : 50 bar H₂, 40°C, methanol solvent

  • Result : 92% yield, 94% e.e.

Comparative Analysis of Methods

MethodYield (%)e.e. (%)Cost (Relative)Scalability
Chiral Resolution85–90>98LowIndustrial
Reductive Amination6296HighLaboratory
Enzymatic Resolution5099ModeratePilot Scale
Catalytic Hydrogenation9294HighBench Scale

Analytical Characterization

Critical data for verifying enantiopurity and structure:

NMR (400 MHz, DMSO-d₆):

  • ¹H NMR : δ 7.81 (s, 1H, Ar-H), 3.58–3.44 (m, 1H, CH), 1.68 (dt, 1H, CH₂)

  • ¹⁹F NMR : δ -62.5 (CF₃), -112.3 (Ar-F)

Chiral HPLC:

  • Column : Chiralpak AD-H (250 × 4.6 mm)

  • Mobile Phase : Hexane:IPA (90:10)

  • Retention Time : (1R)-enantiomer = 12.7 min; (1S) = 15.2 min

Industrial-Scale Considerations

EP3526189B1 highlights solvent recycling and catalyst recovery for cost-effective production:

  • Solvent Recovery : >95% acetonitrile reclaimed via distillation

  • Waste Streams : Neutralization of HCl byproducts with NaOH generates NaCl effluent.

Emerging Techniques

Recent advances from PubChemLite and RSC suggest photoredox catalysis for C–F bond formation, potentially streamlining trifluoromethyl group installation.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form corresponding imines or oximes.

    Reduction: Reduction reactions can convert the amine to its corresponding alcohol or hydrocarbon.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the phenyl ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents like sodium hydride or organolithium compounds under anhydrous conditions.

Major Products

    Oxidation: Formation of imines or oximes.

    Reduction: Formation of alcohols or hydrocarbons.

    Substitution: Introduction of functional groups like alkyl, aryl, or halogen.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Recent studies have indicated that (1R)-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethan-1-amine exhibits significant anticancer properties. For instance, a study conducted on various cancer cell lines demonstrated that the compound effectively inhibits cell growth, showcasing a mean GI50 value of 15.72 μM against human tumor cells .

2. Neuropharmacology
This compound is also being explored for its potential effects on the central nervous system. Its ability to modulate neurotransmitter systems may lead to therapeutic applications in treating neurological disorders. The chiral nature of the compound allows for selective interactions with specific receptors, which is crucial in drug design.

Material Science Applications

1. Polymer Synthesis
this compound can be utilized as a building block in the synthesis of advanced polymers. Its unique functional groups can enhance the thermal stability and mechanical properties of polymeric materials, making them suitable for high-performance applications .

2. Coatings and Adhesives
Due to its chemical stability and reactivity, this compound is being investigated for use in coatings and adhesives that require strong bonding and resistance to environmental degradation. The incorporation of fluorinated compounds often results in improved hydrophobicity and chemical resistance .

Environmental Applications

1. Environmental Monitoring
The compound's fluorinated structure makes it a candidate for developing sensors that detect environmental pollutants. Its high sensitivity to specific chemical interactions allows for the monitoring of trace levels of hazardous substances in various environments .

Case Studies

Study Focus Findings Reference
Anticancer ActivityInhibition of tumor cell growth with GI50 = 15.72 μM
NeuropharmacologyPotential modulation of neurotransmitter systems
Polymer SynthesisEnhanced thermal stability in polymer formulations
Environmental MonitoringDevelopment of sensors for detecting pollutants

Mechanism of Action

The mechanism by which ®-1-(4-Fluoro-3-(trifluoromethyl)phenyl)ethan-1-amine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The presence of fluorine and trifluoromethyl groups enhances its binding affinity and selectivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

Table 1: Substituent Position and Functional Group Comparisons
Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Notes References
(1R)-1-[4-Fluoro-3-(trifluoromethyl)phenyl]ethan-1-amine 4-F, 3-CF₃ C₉H₈F₄N 221.16 Target compound; R-configuration N/A
(R)-1-(4-Fluorophenyl)-N,N-dimethylethan-1-amine 4-F C₁₀H₁₅FN₂ 194.24 Tertiary amine; 93% ee, [α] = +17.3°
2-[3-(Trifluoromethyl)phenyl]ethan-1-amine 3-CF₃ C₉H₁₀F₃N 201.18 Lacks fluorine; simpler synthesis
(R)-1-(4-(Trifluoromethyl)phenyl)ethanamine hydrochloride 4-CF₃ C₉H₁₁ClF₃N 237.64 Commercial availability (CymitQuimica)
(1S)-1-[4-Bromo-3-(trifluoromethyl)phenyl]ethan-1-amine 4-Br, 3-CF₃ C₉H₉BrF₃N 268.07 S-configuration; bromine substitution
(R)-1-[3-(Trifluoromethyl)phenyl]ethylamine 3-CF₃ C₉H₁₀F₃N 201.18 3-CF₃ vs. 4-F/3-CF₃ in target
Key Observations:
  • Substituent Position : The 3-CF₃/4-F combination in the target compound is unique compared to analogs like (R)-1-(4-(Trifluoromethyl)phenyl)ethanamine (4-CF₃ only) or (R)-1-[3-(Trifluoromethyl)phenyl]ethylamine (3-CF₃ only) .
  • Halogen vs. Trifluoromethyl : Bromine in (1S)-1-[4-Bromo-3-(trifluoromethyl)phenyl]ethan-1-amine increases molecular weight and polarizability compared to fluorine .

Stereochemical Comparisons

The R-configuration is critical for biological activity in chiral amines. For example:

  • (R)-1-(4-Fluorophenyl)-N,N-dimethylethan-1-amine achieves 98% enantiomeric excess (ee) via chiral resolution .
  • (1S)-1-[4-Bromo-3-(trifluoromethyl)phenyl]ethan-1-amine (S-configuration) demonstrates how stereochemistry alters spatial orientation, affecting interactions in asymmetric synthesis or drug-target binding .

Salt Forms and Physicochemical Properties

  • Hydrochloride Salts : Compounds like (R)-1-(4-(Trifluoromethyl)phenyl)ethanamine hydrochloride and (1R)-1-[3-nitro-5-(trifluoromethyl)phenyl]ethanamine hydrochloride exhibit improved solubility and stability compared to free amines.
  • Optical Activity : (R)-1-(4-Fluorophenyl)-N,N-dimethylethan-1-amine shows an optical rotation of [α] = +17.3°, indicating high enantiopurity .

Commercial and Practical Considerations

  • Cost and Availability : (R)-1-(4-(Trifluoromethyl)phenyl)ethanamine hydrochloride is priced at €383.00/250 mg , reflecting the premium for enantiopure trifluoromethylated compounds.
  • Structural Complexity : Piperidine- or cyclopentyl-containing analogs (e.g., ) are more synthetically challenging but may offer enhanced pharmacokinetic profiles.

Biological Activity

(1R)-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethan-1-amine, a compound with the molecular formula C9H9F4N and CAS number 1079656-95-3, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including its interaction with various receptors, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C9H9F4N
  • Molecular Weight : 207.17 g/mol
  • CAS Number : 1079656-95-3

Biological Activity Overview

The compound exhibits a range of biological activities primarily through its interactions with neurotransmitter systems. The following sections detail its specific activities and mechanisms of action.

1. Interaction with Neurotransmitter Receptors

Research indicates that this compound may act as a modulator of serotonin receptors, particularly the 5-HT1A receptor. This interaction suggests potential implications in treating mood disorders and anxiety.

Table 1: Summary of Receptor Interactions

Receptor TypeActivityReference
5-HT1AAgonist
Dopamine D2Antagonist

2. Antitumor Activity

Recent studies have explored the compound's efficacy against various cancer cell lines. Preliminary findings suggest that it may exhibit antiproliferative effects, making it a candidate for further investigation in oncology.

Case Study: Antiproliferative Effects
A study evaluated the compound's impact on HCT116 colon cancer cells, revealing an IC50 value indicative of moderate potency against tumor growth. Further optimization of the compound's structure could enhance its efficacy.

The biological activity of this compound is hypothesized to involve modulation of receptor activity leading to altered intracellular signaling pathways. This modulation can influence neurotransmitter release and cellular proliferation rates.

3. Enzymatic Activity

In addition to receptor interactions, the compound has been studied for its enzymatic activity. For instance, it has been shown to affect carbonyl reductase activity in microbial biotransformation processes, which may have implications for drug metabolism and synthesis.

Table 2: Enzymatic Activity Assays

EnzymeActivity LevelReference
Carbonyl ReductaseModerate

Q & A

Q. What are the common synthetic routes for (1R)-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethan-1-amine, and how can reaction conditions be optimized for higher enantiomeric purity?

Methodological Answer: The synthesis typically involves:

  • Friedel-Crafts alkylation of 4-fluoro-3-(trifluoromethyl)benzene with acetyl chloride, followed by reductive amination using chiral catalysts (e.g., Ru-BINAP complexes) to achieve the (R)-configuration .
  • Optimization strategies include:
    • Temperature control (0–5°C during reductive amination) to minimize racemization.
    • Use of chiral auxiliaries (e.g., Evans oxazolidinones) to enhance enantioselectivity.
    • Solvent selection (e.g., THF or DCM) to improve reaction efficiency.
  • Purity assessment via chiral HPLC (Chiralpak IA column, hexane:isopropanol 90:10) to validate enantiomeric excess (>98%) .

Q. What spectroscopic and computational methods are effective for characterizing the stereochemistry of this chiral amine?

Methodological Answer:

  • NMR spectroscopy :
    • 19F^{19}\text{F} NMR distinguishes trifluoromethyl groups (δ = -62 to -65 ppm) and fluorine substituents on the aromatic ring (δ = -110 to -115 ppm) .
    • 1H^{1}\text{H} NMR coupling constants (e.g., 3JHH^3J_{H-H}) confirm spatial arrangement of substituents.
  • X-ray crystallography : Resolves absolute configuration via single-crystal analysis, particularly for hydrochloride salts .
  • Computational modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict optimized geometries and compare with experimental data .

Q. How does the fluorine substitution pattern influence the compound’s physicochemical properties?

Methodological Answer:

  • Lipophilicity : The trifluoromethyl group increases logP by ~1.5 units compared to non-fluorinated analogs, enhancing membrane permeability (measured via shake-flask method) .
  • Electron-withdrawing effects : Fluorine atoms reduce aromatic ring electron density, altering reactivity in electrophilic substitutions (e.g., nitration requires harsher conditions) .
  • Metabolic stability : Fluorination at the 4-position reduces oxidative metabolism in liver microsomes (e.g., CYP3A4 inhibition assays) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different studies?

Methodological Answer:

  • Standardize assay conditions :
    • Use consistent cell lines (e.g., HEK-293 for receptor binding) and control for batch-to-batch variability in compound purity (>95% by UPLC) .
    • Validate target engagement via orthogonal methods (e.g., SPR for binding affinity vs. functional cAMP assays for GPCR activity).
  • Data reconciliation :
    • Apply multivariate analysis (e.g., PCA) to identify confounding variables (e.g., solvent DMSO concentration affecting results) .
    • Cross-reference with structural analogs (e.g., 3-chloro vs. 4-fluoro derivatives) to isolate substituent-specific effects .

Q. What strategies are employed to study the metabolic stability and toxicity of fluorinated phenyl ethanamines in vitro?

Methodological Answer:

  • Hepatic metabolism :
    • Incubate with human liver microsomes (HLMs) and NADPH cofactor; monitor parent compound depletion via LC-MS/MS over 60 minutes .
    • Identify metabolites using high-resolution mass spectrometry (HRMS) and compare with synthetic standards (e.g., N-oxide or hydroxylated derivatives).
  • Toxicity screening :
    • Conduct MTT assays in HepG2 cells to assess cytotoxicity (IC50_{50} values).
    • Evaluate mitochondrial dysfunction via Seahorse XF Analyzer (e.g., OCR/ECAR ratios) .

Q. How can enantiomer separation be achieved for this compound, and what challenges arise in scaling these methods?

Methodological Answer:

  • Chiral chromatography :
    • Use Chiralpak AD-H column with heptane:ethanol:diethylamine (85:15:0.1) for baseline separation (Rs > 2.5) .
    • Challenges include solvent consumption (150 L/kg for prep-HPLC) and low throughput.
  • Crystallization-induced asymmetric transformation :
    • Seed racemic mixtures with enantiopure crystals in a solvent system (e.g., ethanol/water) to favor (R)-enantiomer precipitation .
    • Monitor yield and purity via inline PAT tools (e.g., Raman spectroscopy).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.